molecular formula C15H18N2O4 B8676021 methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate

Cat. No.: B8676021
M. Wt: 290.31 g/mol
InChI Key: SCXCXRMVAPDJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound is particularly notable for its use in synthetic organic chemistry as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of an indole derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the amino group.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate involves its role as a precursor in synthetic pathways. The Boc protecting group stabilizes the amino functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical interactions, targeting specific molecular pathways depending on the final structure of the synthesized compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate is unique due to its combination of the indole core and the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)16-10-6-5-9-7-12(13(18)20-4)17-11(9)8-10/h5-8,17H,1-4H3,(H,16,19)

InChI Key

SCXCXRMVAPDJTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

851 mg (2.67 mmol) of methyl (2E)-2-azido-3-{4-[(tert-butoxycarbonyl)amino]phenyl}prop-2-enoate was dissolved in 40 mL toluene. The mixture was heated to 80° C. for 2 h, cooled, and concentrated. Purification by column chromatography, eluting with 25% ethyl acetate/hexane provided 551 mg of methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylate as a yellow solid.
Quantity
851 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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